molecular formula C20H19NO4 B409666 8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE

8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE

Cat. No.: B409666
M. Wt: 337.4g/mol
InChI Key: YULGBPSFFDQWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE is a complex organic compound that features an indole moiety, a spirocyclic structure, and multiple functional groups. The indole nucleus is a common structural motif in many biologically active compounds, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The spirocyclic structure can be introduced through a cyclization reaction involving a suitable diol and a carbonyl compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups in the spirocyclic structure can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the spirocyclic structure.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The spirocyclic structure may also contribute to the compound’s overall biological activity by influencing its three-dimensional conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole nucleus.

    Indole-2,3-dione: An oxidation product of indole with similar chemical properties.

    Spiro[4.5]decane derivatives: Compounds with a similar spirocyclic structure.

Uniqueness

8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[45]DECANE-7,9-DIONE is unique due to its combination of an indole moiety and a spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4g/mol

IUPAC Name

8-[(1-prop-2-enylindol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C20H19NO4/c1-2-11-21-13-14(15-7-3-4-8-17(15)21)12-16-18(22)24-20(25-19(16)23)9-5-6-10-20/h2-4,7-8,12-13H,1,5-6,9-11H2

InChI Key

YULGBPSFFDQWFS-UHFFFAOYSA-N

SMILES

C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)OC4(CCCC4)OC3=O

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)OC4(CCCC4)OC3=O

Origin of Product

United States

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